molecular formula C10H14ClN B3045722 2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride CAS No. 112610-03-4

2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride

Cat. No. B3045722
CAS RN: 112610-03-4
M. Wt: 183.68
InChI Key: AESTUMJPPFCEJQ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride is a chemical compound with the CAS Number: 112610-03-4 . It has a molecular weight of 183.68 . It is a solid substance stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N.ClH/c1-2-7-10-9 (5-1)6-3-4-8-11-10;/h1-2,5,7,11H,3-4,6,8H2;1H . This suggests that the molecule binds to brain cells by interacting with the hydroxyl group on the cyclohexane ring and amino acids such as dopamine and histone h3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.03250061035156 g/cm3 . The storage temperature is normal, and it should be kept in an inert atmosphere .

Scientific Research Applications

Neuronal Nitric Oxide Synthase Inhibition

One significant application of 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives is their role as inhibitors of human neuronal nitric oxide synthase (nNOS). These compounds have been evaluated for their potential therapeutic application in neuropathic pain relief. For example, a novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives showed potent and selective inhibition of human neuronal NOS (Annedi et al., 2012).

X-ray Diffraction and Crystallization

The compound has been studied for its crystallization properties. 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, a related compound, was found to crystallize in an orthorhombic system, providing insights into the structural properties of these compounds (Macías et al., 2011).

Solid-Phase Synthesis

A solid-phase strategy was developed for synthesizing di- and trisubstituted benzazepine derivatives, including 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This approach is crucial for producing G-protein coupled receptor-targeted (GPCR-targeted) scaffolds, indicating its importance in drug discovery and medicinal chemistry (Boeglin et al., 2007).

Novel Tetrahydro-1-benzazepine Derivatives

Research has been conducted to develop novel methods to access tetrahydro-1H-benzo[b]azepine derivatives. These efforts are aimed at creating compounds with potential therapeutic applications, showcasing the compound's versatility in drug development (Dorogov et al., 2006).

Conformational Studies

(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, another related compound, was prepared and its configuration determined by X-ray crystallography. This kind of research is essential for understanding the molecular structure and potential reactivity of these compounds (Ihnatenko et al., 2021).

Safety and Hazards

The compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept container tightly closed .

Future Directions

Tetrahydrobenzo[b]azepines represent scaffolds, whose can be found in a molecular variety of medicines in the treatment of cardiovascular disease, including evacetrapib, benazepril, and tolvaptan . This suggests potential future directions for the development of new therapeutics.

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-7-10-9(5-1)6-3-4-8-11-10;/h1-2,5,7,11H,3-4,6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESTUMJPPFCEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=CC=CC=C2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716883
Record name 2,3,4,5-Tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112610-03-4
Record name 2,3,4,5-Tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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